1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C12H18N6/c1-8-10(13)11(16-17(8)2)12-15-14-9-6-4-3-5-7-18(9)12/h3-7,13H2,1-2H3 |
InChI Key |
LEFPXKZJYRENKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C3N2CCCCC3)N |
Origin of Product |
United States |
Preparation Methods
Alkylation-Cyclization of Dimethyl Malonate
Adapting methods from pyrazole herbicide intermediates, dimethyl malonate undergoes sequential alkylation and cyclization. In the presence of DMF and dimethyl sulfate (alkylating agent), dimethyl malonate reacts under basic conditions (triethylamine, 40–70°C) to form a β-ketoester intermediate. Subsequent cyclization with methylhydrazine yields 1-methyl-5-hydroxypyrazole. For the target compound, methylation at position 5 is achieved using iodomethane or dimethyl carbonate under phase-transfer conditions, followed by nitration at position 4 and catalytic hydrogenation (Pd/C, H₂) to introduce the amine.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | DMF, dimethyl sulfate, triethylamine | 85% | 92% |
| Cyclization | Methylhydrazine, ethanol, reflux | 78% | 90% |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65% | 88% |
| Reduction | 5% Pd/C, H₂ (90 psig), HCl | 95% | 98% |
Direct Amination via Buchwald-Hartwig Coupling
An alternative route employs 1,5-dimethylpyrazole-4-bromide, undergoing palladium-catalyzed amination with ammonia or benzophenone imine. Using Xantphos as a ligand and Cs₂CO₃ as base, this method achieves 80–85% yield but requires stringent oxygen-free conditions.
Triazolodiazepine Moiety: Triazolo[4,3-a]Azepine
The fused triazole-azepine ring is synthesized via cyclocondensation, adapted from triazolopyridine methodologies.
Hydrazine-Carbonyl Cyclization
Reacting 2-hydrazinoazepine (prepared via reductive amination of ε-caprolactam) with trimethyl orthoformate in acetic acid generates the triazole ring. The reaction proceeds at room temperature, achieving 75% yield. For larger-scale production, Pt/C (5 wt%) in toluene under hydrogen (30°C, 90 psig) enhances selectivity to >95%.
Reaction Scheme:
Reductive Chlorination and Functionalization
A patent route describes reductive chlorination of 4-nitroazepine using Pt/C (5 wt%) in 20% HCl under H₂ (90 psig), yielding 3-chloro-triazoloazepine. Subsequent amination via Ullmann coupling introduces substituents at position 3.
Coupling Strategies: Pyrazole-Triazolodiazepine Conjugation
Nucleophilic Aromatic Substitution
The 4-aminopyrazole reacts with 3-bromo-triazoloazepine in DMF at 120°C, using CuI/L-proline as catalyst. This method affords 68% yield but suffers from regiochemical byproducts.
Suzuki-Miyaura Cross-Coupling
Introducing a boronic ester to the triazoloazepine enables coupling with 4-bromo-1,5-dimethylpyrazole. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), this route achieves 82% yield with >99% regioselectivity.
Comparative Table:
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | CuI, L-proline, DMF, 120°C | 68% | 75% |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 90°C | 82% | 99% |
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Functionalization
Methylation at position 5 competes with N-alkylation. Employing bulky bases (e.g., DBU) in THF suppresses side reactions, improving selectivity to 9:1.
Triazole Ring Stability
The triazolodiazepine’s exothermic cyclization requires controlled addition of trimethyl orthoformate to prevent decomposition. Cooling to 0°C and incremental reagent addition mitigate this.
Catalyst Deactivation in Coupling
Pd leaching in Suzuki reactions is addressed by polymer-encapsulated Pd nanoparticles, enhancing recyclability without yield loss.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various pathogens including Mycobacterium tuberculosis . The potential for 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine to act against resistant strains of bacteria could be explored further.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and pathways . Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory effects.
CNS Activity
Compounds containing triazole and pyrazole rings have been investigated for their neuropharmacological activities. Some studies suggest they may possess anxiolytic or antidepressant properties due to their interaction with neurotransmitter systems . The specific effects of this compound on the central nervous system warrant detailed investigation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization techniques to form the triazole and pyrazole rings. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Case Studies and Research Findings
A number of studies have focused on synthesizing similar compounds with promising biological activities:
These studies highlight the relevance of structural motifs found in this compound in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Modifications
Pharmacological Activity
Table 2: Comparative Bioactivity Profiles
Structure-Activity Relationships (SAR)
- Pyrazole Substitution : Methyl/ethyl groups at pyrazole N1 enhance metabolic stability but may reduce solubility .
- Triazolo-azepine Linkage: Direct linkage (vs. methylene bridge) improves binding affinity to adenosine receptors in related scaffolds .
- Electron-Withdrawing Groups: Arylaminomethyl derivatives with -NO₂ or -CF₃ substituents showed 2–4x higher antibacterial potency .
Key Research Findings and Limitations
- Antibacterial Potential: Triazolo-azepine-pyrazole hybrids demonstrate broad-spectrum activity but require optimization for cytotoxicity .
- Analgesic Efficacy : Acrylonitrile derivatives exhibit moderate activity, suggesting need for pharmacokinetic studies to improve bioavailability .
- Synthetic Challenges : Low yields (<50%) reported for triazolo-azepine intermediates in solvent-free conditions .
Biological Activity
1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS Number: 1177352-06-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities including antibacterial and anticancer properties, and structure-activity relationships (SAR) based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 246.31 g/mol. Its structure features a pyrazol and triazole moiety which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. The incorporation of the triazolo and pyrazol units is crucial for the biological activity exhibited by the final product.
Antibacterial Activity
Research indicates that derivatives related to the triazolo[4,3-a]azepin series exhibit significant antibacterial properties. For instance:
- Study Findings : A study synthesized several triazolo derivatives and evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Notably, compounds similar to 1,5-dimethyl derivatives showed moderate to good antibacterial activity with MIC values ranging from 16 μg/mL to 32 μg/mL against these pathogens .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 2e | 32 | S. aureus |
| 2e | 16 | E. coli |
Anticancer Activity
The anticancer potential of related compounds has also been investigated:
- Case Study : One derivative exhibited IC50 values of μM against A549 lung cancer cells and μM against MCF-7 breast cancer cells . This indicates a strong inhibitory effect on cancer cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 |
| MCF-7 | 0.15 |
| HeLa | 2.85 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the molecular structure significantly influence biological activity:
- Triazole Moiety : The presence of the triazole ring is essential for enhancing antibacterial and anticancer properties.
- Substituents : Variations in substituents on the pyrazol ring can lead to increased potency against specific bacterial strains or cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation : Reacting substituted pyrazole precursors with azepine derivatives under reflux in polar aprotic solvents (e.g., DMF or diphenylether) .
- Temperature Control : Maintaining 80–120°C to ensure complete ring closure while minimizing side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .
- Catalysts : Use of potassium carbonate or p-toluenesulfonic acid to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation. Aromatic protons appear in δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and intramolecular hydrogen bonding (e.g., S(6) ring motifs) .
- Infrared (IR) Spectroscopy : Identifies amine (–NH₂) stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate:
- HOMO-LUMO gaps : Predict charge transfer behavior and redox stability .
- Electrostatic Potential (MEP) : Map electron-rich regions (e.g., triazole N-atoms) for nucleophilic attack .
- Thermodynamic Properties : Correlate Gibbs free energy with thermal stability at varying temperatures .
- Reaction Path Analysis : Simulate intermediates in synthesis using quantum chemical calculations to optimize conditions .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to identify pharmacophore requirements .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess data variability across published IC₅₀ values .
Q. What strategies improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous (e.g., p-TsOH) to heterogeneous catalysts (e.g., zeolites) for easier recovery .
- Solvent Screening : Replace diphenylether with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce environmental impact .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate cyclization steps (e.g., 150°C for 30 minutes vs. 12 hours conventional) .
Q. How can molecular docking and dynamics elucidate binding modes with biological targets?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and key residues (e.g., hydrogen bonds with Asp86) .
- Free Energy Calculations : Use MM-GBSA to quantify binding affinity (ΔG) and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
